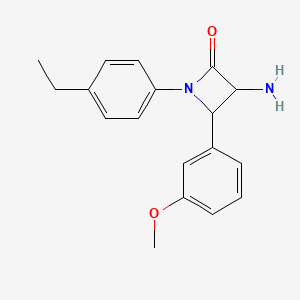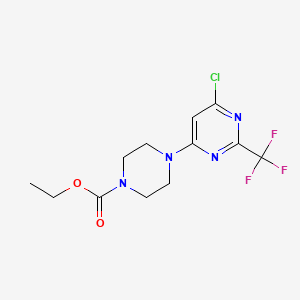
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is a chemical compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst like sulfuric acid.
Amination: The esterified product is reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines or hydrazines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Nitro or nitroso pyrrole derivatives.
Reduction: Amino or hydrazine derivatives.
Hydrolysis: Pyrrole-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amino group.
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of an amino group.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Bromine atom is positioned differently on the pyrrole ring.
Uniqueness
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H11BrN2O5S |
|---|---|
Poids moléculaire |
315.14 g/mol |
Nom IUPAC |
methanesulfonic acid;methyl 1-amino-4-bromopyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2.CH4O3S/c1-11-6(10)5-2-4(7)3-9(5)8;1-5(2,3)4/h2-3H,8H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
UJTVQPNEPRXBLR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CN1N)Br.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





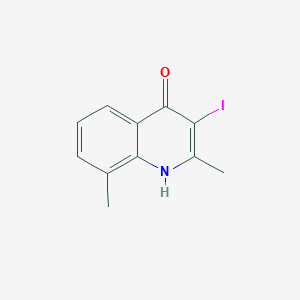
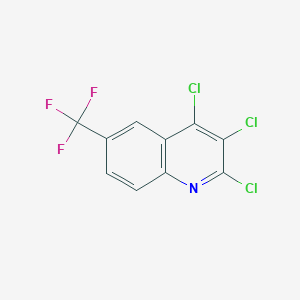

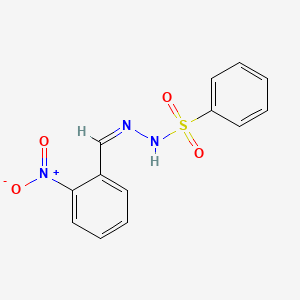
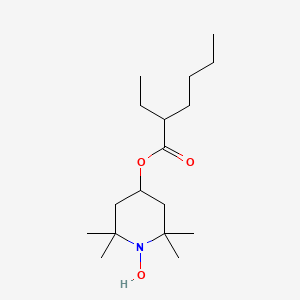
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
